N2-[(4-Methylphenyl)sulfonyl]-L-arginine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-Methylphenyl)sulfonyl]-L-arginine typically involves the reaction of L-arginine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an aqueous or organic solvent, such as dichloromethane, at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
N2-[(4-Methylphenyl)sulfonyl]-L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N2-[(4-Methylphenyl)sulfonyl]-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzymatic assays to study protease activity.
Biology: The compound is employed in the study of protein-protein interactions and signal transduction pathways.
Medicine: Research involving this compound includes its potential use as a therapeutic agent in treating diseases related to protease dysregulation.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
N2-[(4-Methylphenyl)sulfonyl]-L-arginine exerts its effects by acting as a competitive inhibitor of proteases. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal proteolytic activity, which can be beneficial in studying enzyme kinetics and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N-4-Tosyl-L-arginine methyl ester: This compound is also a substrate for serine proteases and is used in similar biochemical assays.
N2-[(4-Methylphenyl)sulfonyl]-L-aspartic acid: Another sulfonyl derivative used in protease inhibition studies.
Uniqueness
N2-[(4-Methylphenyl)sulfonyl]-L-arginine is unique due to its specific binding affinity for certain proteases, making it a valuable tool in proteomics research. Its structural features allow for selective inhibition, which is crucial for studying specific enzymatic pathways and developing targeted therapies .
Properties
Molecular Formula |
C13H20N4O4S |
---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1 |
InChI Key |
KFNRNFXZFIRNEO-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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